molecular formula C8H16ClF2NO B13453499 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No.: B13453499
M. Wt: 215.67 g/mol
InChI Key: CKIILKCSUVDDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two fluorine atoms, a methylamino group, and a hydroxyl group attached to a cyclohexane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative, which is then subjected to fluorination to introduce the fluorine atoms at the 4,4-positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amine group to a different functional group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a tool for probing enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms and the methylamino group can influence the compound’s reactivity and binding affinity to various biological targets. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is unique due to the presence of the methylamino group and the hydroxyl group on the cyclohexane ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

4,4-difluoro-1-(methylaminomethyl)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c1-11-6-7(12)2-4-8(9,10)5-3-7;/h11-12H,2-6H2,1H3;1H

InChI Key

CKIILKCSUVDDFK-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCC(CC1)(F)F)O.Cl

Origin of Product

United States

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